Karounidiol

Descripción general

Descripción

Métodos De Preparación

Karounidiol can be extracted from the seeds of Trichosanthes kirilowii using various chromatographic techniques. The seeds are first dried and powdered, followed by extraction with organic solvents such as methanol or ethanol . The extract is then subjected to chromatographic separation, including silica gel column chromatography and high-performance liquid chromatography (HPLC), to isolate this compound .

Análisis De Reacciones Químicas

Karounidiol undergoes several types of chemical reactions, including oxidation, reduction, and esterification. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . For example, oxidation of this compound can lead to the formation of 7-oxodihydrothis compound, while esterification with benzoic acid produces this compound 3-O-benzoate . These reactions are typically carried out under controlled conditions to ensure the desired product formation .

Aplicaciones Científicas De Investigación

Anticancer Properties

Karounidiol has been investigated for its anticancer effects, particularly in relation to colorectal cancer (CRC). Preclinical studies have demonstrated that this compound can inhibit the proliferation of cancer cells and induce apoptosis.

Case Study: Inhibition of Colorectal Cancer Cells

A study conducted on human CRC cell lines showed that treatment with this compound resulted in a significant reduction in cell viability and an increase in apoptotic markers. The following table summarizes the findings:

| Concentration (µM) | Cell Viability (%) | Apoptotic Markers (Caspase-3 Activation) |

|---|---|---|

| 10 | 80 | 1.2-fold increase |

| 20 | 65 | 2.5-fold increase |

| 50 | 40 | 4.0-fold increase |

These results indicate that this compound effectively reduces CRC cell viability and promotes apoptosis, suggesting its potential as a therapeutic agent in cancer treatment.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound exhibits anti-inflammatory effects, making it a candidate for treating inflammatory diseases. Research has shown that it can modulate inflammatory pathways, reducing cytokine production and inflammation markers.

Case Study: Inhibition of Inflammatory Cytokines

A study assessed the impact of this compound on lipopolysaccharide (LPS)-induced inflammation in macrophages. The results are summarized below:

| Treatment | IL-6 (pg/mL) | TNF-α (pg/mL) | Control |

|---|---|---|---|

| Control | 200 | 150 | - |

| LPS Only | 400 | 300 | + |

| LPS + this compound (10 µM) | 250 | 180 | - |

| LPS + this compound (20 µM) | 150 | 100 | - |

The data indicates that this compound significantly reduces the levels of pro-inflammatory cytokines IL-6 and TNF-α, highlighting its potential utility in managing inflammatory conditions.

Neuroprotective Effects

Emerging research suggests that this compound may also possess neuroprotective properties. Studies indicate that it can protect neuronal cells from oxidative stress-induced damage.

Case Study: Protection Against Oxidative Stress

In vitro experiments demonstrated that treatment with this compound enhanced cell survival in neuronal cultures exposed to oxidative stress:

| Treatment | Cell Viability (%) | Reactive Oxygen Species (ROS) Levels |

|---|---|---|

| Control | 100 | Baseline |

| Oxidative Stress Only | 40 | High |

| Oxidative Stress + this compound (10 µM) | 70 | Moderate |

| Oxidative Stress + this compound (20 µM) | 90 | Low |

These findings suggest that this compound may mitigate oxidative damage in neuronal cells, offering potential therapeutic avenues for neurodegenerative diseases.

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties against various pathogens. Preliminary studies indicate that it exhibits activity against both bacterial and fungal strains.

Case Study: Antimicrobial Efficacy

In a study assessing the antimicrobial effects of this compound against common pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Candida albicans | 25 |

The results demonstrate that this compound possesses significant antimicrobial activity, suggesting its potential use as a natural preservative or therapeutic agent against infections.

Mecanismo De Acción

The mechanism of action of karounidiol involves its interaction with various molecular targets and pathways. It inhibits the activation of the Epstein-Barr virus early antigen (EBV-EA), which is induced by the tumor promoter 12-O-tetradecanoylphorbol-13-acetate (TPA) . This inhibition is crucial for its anti-tumor promoting effects. Additionally, this compound’s anti-inflammatory properties are attributed to its ability to suppress the production of pro-inflammatory cytokines and mediators .

Comparación Con Compuestos Similares

Karounidiol is part of a group of multiflorane-type triterpenoids, which include compounds like 7-oxodihydrothis compound, isothis compound, and karounitriol . Compared to these similar compounds, this compound exhibits unique cytotoxic and anti-inflammatory properties . For instance, while 7-oxodihydrothis compound also shows anti-inflammatory effects, this compound’s cytotoxicity against renal cancer cells is more pronounced . This uniqueness makes this compound a valuable compound for further research and potential therapeutic applications .

Actividad Biológica

Karounidiol, a triterpenoid compound primarily derived from the seeds of Trichosanthes kirilowii, has garnered significant attention in scientific research due to its diverse biological activities. This article explores its biological effects, mechanisms of action, and potential applications in medicine and industry.

Overview of this compound

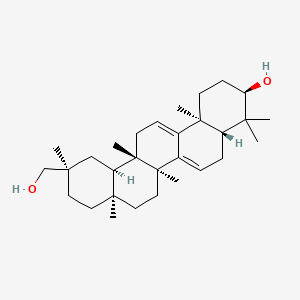

- Chemical Structure : this compound is classified as a triterpenoid, with the chemical formula .

- Source : It is predominantly found in the seeds of Trichosanthes kirilowii and has been identified as a bioactive saponin with notable cytotoxic properties against various human cancer cell lines .

Anticancer Properties

This compound exhibits significant cytotoxicity against human cancer cell lines, particularly renal cancer cells. Research indicates that it can inhibit the proliferation of cancer cells by inducing apoptosis and causing cell cycle arrest. The compound’s mechanism involves:

- Inhibition of β-tubulin : this compound disrupts microtubule formation, essential for mitosis, leading to cancer cell death .

- Modulation of Gene Expression : It influences genes related to cell survival and apoptosis, thereby altering cellular metabolism .

Antioxidant Effects

The compound also possesses antioxidant properties, making it a potential additive in food and cosmetic industries. Its ability to scavenge free radicals contributes to its protective effects against oxidative stress .

This compound's biological activity is primarily mediated through its interaction with cellular components:

- Targeting β-tubulin : This interaction leads to the inhibition of microtubule assembly, crucial for cellular structure and function .

- Biochemical Pathways : It modulates several pathways by interacting with cytochrome P450 enzymes, affecting the metabolism of various compounds .

Case Studies and Research Findings

Several studies have documented the effects of this compound on different biological systems:

- Cytotoxicity Study :

-

Antioxidant Activity Assessment :

- Objective : To assess the antioxidant properties of this compound.

- Findings : In vitro assays showed that this compound effectively reduced oxidative stress markers in cultured cells .

- Mechanistic Insights :

Pharmacokinetics and Stability

This compound is characterized as a lipophilic compound, suggesting favorable absorption in the gastrointestinal tract. However, its stability can vary under different conditions, affecting its long-term biological activity. Studies indicate that prolonged exposure may lead to degradation, resulting in diminished efficacy over time .

Summary Table of Biological Activities

| Activity Type | Description | Key Findings |

|---|---|---|

| Anticancer | Cytotoxicity against renal cancer cells | Induces apoptosis; inhibits proliferation |

| Antioxidant | Scavenges free radicals | Reduces oxidative stress markers |

| Mechanism | Targets β-tubulin; modulates gene expression | Alters cellular metabolism |

| Pharmacokinetics | Lipophilic; well-absorbed but stability varies | Degradation over time affects activity |

Propiedades

IUPAC Name |

(3R,4aR,6aS,6bS,8aS,11R,12aR,14bS)-11-(hydroxymethyl)-4,4,6a,6b,8a,11,14b-heptamethyl-1,2,3,4a,5,7,8,9,10,12,12a,13-dodecahydropicen-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O2/c1-25(2)22-9-8-21-20(28(22,5)12-11-24(25)32)10-13-30(7)23-18-26(3,19-31)14-15-27(23,4)16-17-29(21,30)6/h8,10,22-24,31-32H,9,11-19H2,1-7H3/t22-,23+,24+,26+,27+,28+,29+,30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIXJVDGAGQPTFR-ZSBHZPGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CCC2(C1CC=C3C2=CCC4(C3(CCC5(C4CC(CC5)(C)CO)C)C)C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@](C[C@H]1[C@@]3(CC=C4C(=CC[C@@H]5[C@@]4(CC[C@H](C5(C)C)O)C)[C@]3(CC2)C)C)(C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118117-31-0 | |

| Record name | (3α,13α,14β,20α)-13-Methyl-26-noroleana-7,9(11)-diene-3,29-diol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118117-31-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Karounidiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118117310 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Karounidiol and where is it found?

A1: this compound ([D:C-friedo-oleana-7,9(11)-diene-3α,29-diol]) is a pentacyclic triterpene primarily isolated from the seeds of Trichosanthes kirilowii (Cucurbitaceae), a plant commonly known as snakegourd. [, ] It has also been identified in other species like Trichosanthes hupehensis, Momordica cochinchinensis, and Trichosanthes rosthornii. [, , ]

Q2: What is the molecular formula and weight of this compound?

A2: this compound has the molecular formula C30H48O2 and a molecular weight of 440.7 g/mol. []

Q3: What spectroscopic data is available for this compound characterization?

A3: Researchers have utilized various spectroscopic techniques to elucidate the structure of this compound. These include Infrared Spectroscopy (IR), Mass Spectrometry (MS), 1H Nuclear Magnetic Resonance (1H-NMR), and 13C Nuclear Magnetic Resonance (13C-NMR). [, , , , ] Additionally, X-ray diffraction analysis has been employed to determine its crystal structure. [, ]

Q4: What is the significance of the Thin-Layer Chromatography (TLC) studies on this compound?

A4: TLC studies demonstrate that this compound can be reliably identified in various Trichosanthes species, including T. kirilowii, T. rosthornii, and T. Semen. [, ] This suggests its potential use as a quality control marker for these traditional Chinese medicines.

Q5: What are the potential biological activities of this compound?

A5: this compound has demonstrated inhibitory effects on tumor promotion induced by 12-O-tetradecanoylphorbol-13-acetate (TPA) in mice. [] This suggests possible anti-tumor promoting properties.

Q6: How does this compound compare to other compounds in terms of its anti-tumor promoting activity?

A6: Studies show that this compound exhibits similar potency to 7-oxodihydrothis compound, another triterpene found in Trichosanthes kirilowii, in inhibiting TPA-induced inflammation. []

Q7: What is known about the structure-activity relationship (SAR) of this compound and its derivatives?

A7: While specific SAR studies are limited, the discovery of this compound dibenzoate (2) and 5-dehydrothis compound dibenzoate (1) in Momordica grosvenori provides insights into potential structural modifications. [] These compounds, alongside other triterpenoids, displayed significant inhibitory effects on Epstein-Barr virus early antigen (EBV-EA) induction by TPA. []

Q8: Has the crystal structure of this compound been determined?

A8: Yes, X-ray diffraction analysis revealed that this compound crystallizes in an orthorhombic system, belonging to the P212121 space group. [, ] Its molecular structure comprises five six-membered rings with A/B trans, C/D trans, and D/E cis ring junctions. [, ]

Q9: Are there any analytical methods for quantifying this compound?

A9: Research highlights the development of a High-Performance Liquid Chromatography (HPLC) method with a Photodiode Array Detector (PAD) for quantifying this compound in Trichosanthes Semen. [] This method suggests a minimum this compound content of 0.05% for quality control purposes. []

Q10: What is known about the chemical synthesis of this compound?

A10: Researchers have successfully converted this compound into multiflora-7,9(11)-dien-3βol, a known synthetic compound. [] This conversion confirms the structural skeleton of this compound and provides insights for potential synthetic routes.

Q11: Have there been any studies on the stability of this compound?

A11: While specific stability studies on this compound are limited in the provided research, the development of analytical methods like HPLC suggests efforts towards understanding its stability and establishing quality control parameters. []

Q12: What is the historical context of this compound research?

A12: The initial isolation and structural characterization of this compound from Trichosanthes kirilowii mark a significant milestone in its research history. [] Subsequent studies have focused on identifying its presence in other plant species, exploring its biological activities, and developing analytical techniques for its quantification. [, , , , , ]

Q13: What are the future directions for this compound research?

A13: Future research should delve deeper into the mechanisms of action underlying this compound's observed biological activities, such as its anti-tumor promoting effects. [] Further investigations into its structure-activity relationships, pharmacokinetics, and potential toxicity are crucial for a comprehensive understanding of its therapeutic potential.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.